Tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate
Overview
Description
Tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic building block that was first synthesized by Carreira and coworkers . It provides a new area of chemical space with straightforward functional handles for further diversification . The compound has an empirical formula of C11H19NO5S, a CAS Number of 1340481-94-8, and a molecular weight of 277.34 .
Synthesis Analysis
The synthesis of Tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate has been described in the literature . Two efficient and scalable synthetic routes to this previously unknown bifunctional compound have been reported . These routes provide a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems .
Molecular Structure Analysis
The molecular structure of Tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate can be represented by the SMILES string OC(CS(C1)(=O)=O)C21CN(C(OC(C)(C)C)=O)C2
. This structure includes a spirocyclic moiety, which is a common feature in many biologically active compounds .
Chemical Reactions Analysis
Tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate and related intermediates are useful for further selective derivation on the azetidine and cyclobutane rings . This compound can be used as a reagent for the preparation of γ-butyrolactone derivative via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .
Physical And Chemical Properties Analysis
The physical and chemical properties of Tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate include a molecular weight of 243.32g/mol . More detailed properties such as melting point, boiling point, solubility, and stability are not available in the retrieved sources.
Scientific Research Applications
Synthesis of Novel Azaspiro[3.4]octanes
This compound serves as a multifunctional module in drug discovery, particularly in the synthesis of novel azaspiro[3.4]octanes . These structures are valuable due to their potential to access chemical spaces complementary to piperidine ring systems, which are prevalent in many pharmaceuticals.
Spirocyclic Building Blocks
The tert-butyl group in the compound provides a straightforward functional handle for further diversification, making it an excellent spirocyclic building block . This characteristic is crucial for creating new molecules with potential therapeutic applications.
Chemical Space Exploration
Researchers utilize this compound to explore new areas of chemical space . Its unique structure allows for the development of compounds with novel properties, which can lead to the discovery of new classes of drugs.
Drug Discovery and Development
The compound’s spirocyclic nature and functional groups make it a valuable asset in drug discovery and development processes . It can be used to create derivatives with specific pharmacological properties.
Organic Synthesis
In organic synthesis, this compound can be used to introduce spirocyclic elements into more complex molecules . This is particularly useful in the synthesis of natural products and other bioactive compounds.
Medicinal Chemistry
The compound is used in medicinal chemistry to synthesize molecules that can interact with biological targets in specific ways . This interaction can lead to the development of new medications for various diseases.
Lead Compound Optimization
It can act as a lead compound in the optimization process during drug development . By modifying its structure, chemists can enhance its efficacy, selectivity, and pharmacokinetic properties.
Pharmacophore Modeling
Finally, the compound can be used in pharmacophore modeling to identify molecular features that are responsible for drug-receptor interactions . This helps in designing more potent and selective drug candidates.
Safety and Hazards
Tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound has a hazard statement of H301, which means it is toxic if swallowed . Precautionary statements include P301 + P310, which advise to call a POISON CENTER or doctor if swallowed .
properties
IUPAC Name |
tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-10(2,3)15-9(14)12-5-11(6-12)7-16-4-8(11)13/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPECVPFWOHWYSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CSCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201136810 | |
Record name | 6-Thia-2-azaspiro[3.4]octane-2-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201136810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate | |
CAS RN |
1340481-95-9 | |
Record name | 6-Thia-2-azaspiro[3.4]octane-2-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1340481-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Thia-2-azaspiro[3.4]octane-2-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201136810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.